molecular formula C5H8FNO2 B2676363 3-Amino-1-fluorocyclobutane-1-carboxylic acid CAS No. 1427379-62-1

3-Amino-1-fluorocyclobutane-1-carboxylic acid

Cat. No.: B2676363
CAS No.: 1427379-62-1
M. Wt: 133.122
InChI Key: PJHKKSNWPVAREA-UHFFFAOYSA-N
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Description

3-Amino-1-fluorocyclobutane-1-carboxylic acid is a synthetic amino acid analog. It is structurally characterized by a cyclobutane ring substituted with an amino group at the 3-position and a fluorine atom at the 1-position, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of a cyclobutane precursor followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Subsequent steps include the protection and deprotection of functional groups to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-fluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Amino-1-fluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-fluorocyclobutane-1-carboxylic acid involves its uptake by amino acid transporters, such as LAT1 and ASCT2, which are upregulated in many cancer cells. Once inside the cell, it is not metabolized or incorporated into proteins, allowing it to accumulate and be detected in imaging studies. This selective uptake by cancer cells makes it a valuable tool for diagnostic imaging .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-fluorocyclobutane-1-carboxylic acid is unique due to its specific uptake mechanism and minimal renal excretion, which reduces background noise in imaging studies. This makes it particularly effective for detecting prostate cancer recurrence .

Properties

IUPAC Name

3-amino-1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHKKSNWPVAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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